(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid
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Overview
Description
SB-219993 is a synthetic organic compound with the molecular formula C21H21F3N2O5. It is known for its role as a peroxisome proliferator-activated receptor gamma agonist and an insulin sensitizer. Initially developed by Smithkline Beecham Plc, SB-219993 has been studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-219993 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of SB-219993 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce SB-219993 in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
SB-219993 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups results in aldehydes or ketones, while reduction of ketones yields secondary alcohols .
Scientific Research Applications
SB-219993 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peroxisome proliferator-activated receptor gamma agonists.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus.
Industry: Utilized in the development of new insulin sensitizers and related compounds.
Mechanism of Action
SB-219993 exerts its effects by binding to the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, SB-219993 activates the receptor, leading to the transcription of genes that enhance insulin sensitivity and glucose uptake. This mechanism makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist with similar insulin-sensitizing effects.
Pioglitazone: A thiazolidinedione with comparable mechanisms of action and therapeutic applications.
Troglitazone: An earlier compound with similar properties but withdrawn due to safety concerns.
Uniqueness
SB-219993 is unique due to its specific binding affinity and potency as a peroxisome proliferator-activated receptor gamma agonist. It has shown promising results in preclinical studies, although its development was eventually discontinued .
Properties
Molecular Formula |
C21H21F3N2O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid |
InChI |
InChI=1S/C21H21F3N2O5/c1-26(20-25-16-4-2-3-5-17(16)31-20)10-11-29-15-8-6-14(7-9-15)12-18(19(27)28)30-13-21(22,23)24/h2-9,18H,10-13H2,1H3,(H,27,28)/t18-/m1/s1 |
InChI Key |
IRAAJHYKQDFNFO-GOSISDBHSA-N |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@H](C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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